molecular formula C9H9N3O3 B8314249 2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

Cat. No. B8314249
M. Wt: 207.19 g/mol
InChI Key: ZVKUYUWFYVJHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
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properties

Product Name

2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-3-nitrobenzonitrile

InChI

InChI=1S/C9H9N3O3/c10-6-7-2-1-3-8(12(14)15)9(7)11-4-5-13/h1-3,11,13H,4-5H2

InChI Key

ZVKUYUWFYVJHPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-chloro-3-nitrobenzonitrile (74 g, 0.408 mol) is mixed with ethanol (370 ml) and ethanolamine (57 ml). The mixture is stirred for 16 hrs at room temperature. To complete the reaction, the mixture is refluxed for 2 hours. After cooling, the mixture is concentrated under vacuum; the product precipitates as a red solid. To eliminate the ethanolamine hydrochloride salt, the suspension is triturated with 500 ml of water and filtrated under vacuum. The solid is washed with ethanol and ether then dried to give the desired product (75 g, 89%).
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

2-[(2-hydroxyethyl)amino]-3-nitrobenzonitrile was prepared starting from 2-chloro-3-nitrobenzonitrile [prepared as described in WO 97/38983] (0.89 g) according to the procedure described for the synthesis of 2-[(2-bromo-6-nitrophenyl)amino]ethanol. Yield 1.06 g (99 %). 1H NMR (400 MHz, CD3CN) δ ppm: 3.00 (t, J=4.8 Hz, 1H), 3.68 (q, J=4.7 Hz, 2H), 3.81 (m, 2H), 6.70 (dd, J=8.6, 7.6 Hz, 1H), 7.75 (dd, J=7.6, 1.5 Hz, 1H), 8.28 (dd, J=8.6, 2.0 Hz, 1H), 8.41 (bs, 1H).
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
2-[(2-bromo-6-nitrophenyl)amino]ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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